N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a pyrrole ring, and a 3-methylbutanoyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.
Acylation Reaction: The resulting amine is then acylated with 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide hydrochloride
- N-(3-(1H-imidazol-1-yl)propyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide analogs
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H22N4O2 with a molecular weight of 302.378 g/mol. Its structure includes an imidazole ring, a pyrrole ring, and a carboxamide group, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrrole-2-carboxamides exhibit potent anti-TB activity with minimal cytotoxicity. For instance, certain compounds in this class demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains of Mtb .
Table 1: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives
Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |
---|---|---|---|
Compound 32 | <0.016 | >64 | MmpL3 |
Compound 12 | <0.05 | >50 | MmpL3 |
Compound 14 | <0.02 | >70 | MmpL3 |
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of the MmpL3 protein, which is essential for the biosynthesis of mycolic acids in the bacterial cell wall. By binding to MmpL3, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Study on Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of pyrrole derivatives revealed that modifications to the imidazole and pyrrole rings significantly affected biological activity. For example, substituting electron-withdrawing groups improved potency against Mtb while maintaining low cytotoxicity levels .
Another investigation utilized a pharmacophore model to design novel inhibitors targeting MmpL3. The results indicated that specific structural features were crucial for enhancing binding affinity and biological efficacy .
Safety and Toxicological Profile
The safety profile of this compound has been evaluated in various preclinical studies. The compound showed low cytotoxicity across multiple cell lines, with IC50 values exceeding 64 μg/mL in most cases, indicating a favorable therapeutic index .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)8-15(21)13-9-14(19-10-13)16(22)18-4-3-6-20-7-5-17-11-20/h5,7,9-12,19H,3-4,6,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSWCSUMHPWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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